5-(3-Iodophenyl)-1H-pyrazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876515 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The preparation of MFCD32876515 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Chemischer Reaktionen
MFCD32876515 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions typically occur under ambient conditions without the need for traditional chemical catalysts or oxidants, making the process eco-friendly and efficient.
Wissenschaftliche Forschungsanwendungen
MFCD32876515 has a wide range of scientific research applications. In chemistry, it is used for studying the reactivity and stability of triazolo ring compounds. In biology and medicine, it is explored for its potential therapeutic effects and its role in drug development. The compound’s unique properties also make it valuable in industrial applications, particularly in the production of stable and soluble pharmaceutical preparations .
Wirkmechanismus
The mechanism of action of MFCD32876515 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through the formation of stable crystal forms that enhance its solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
MFCD32876515 can be compared with other triazolo ring compounds and methanesulfonate crystal forms. Similar compounds include those with similar structural features and reactivity, such as other triazolo ring compounds used in pharmaceutical preparations. The uniqueness of MFCD32876515 lies in its stability and solubility, which are enhanced by its specific crystal form .
Conclusion
MFCD32876515 is a compound with significant potential in various scientific and industrial fields. Its unique properties, including stability and solubility, make it a valuable subject for research and application. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse areas.
Eigenschaften
Molekularformel |
C9H9ClIN3 |
---|---|
Molekulargewicht |
321.54 g/mol |
IUPAC-Name |
5-(3-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8IN3.ClH/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
InChI-Schlüssel |
GIMREQSQZSBPBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.